Chlorothalonil-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

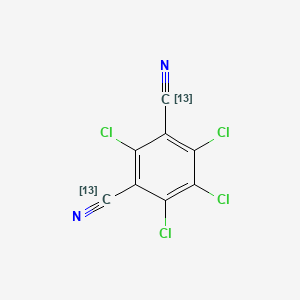

Molecular Formula |

C8Cl4N2 |

|---|---|

Molecular Weight |

267.9 g/mol |

IUPAC Name |

2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/i1+1,2+1 |

InChI Key |

CRQQGFGUEAVUIL-ZDOIIHCHSA-N |

Isomeric SMILES |

[13C](#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)[13C]#N)Cl |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Chlorothalonil-13C2 for Researchers and Drug Development Professionals

Introduction

Chlorothalonil-13C2 is the isotopically labeled form of Chlorothalonil, a broad-spectrum, non-systemic fungicide. In this compound, two of the eight carbon atoms in the molecule are replaced with the stable heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool for researchers, particularly in the fields of analytical chemistry, environmental science, and drug metabolism studies. Its primary application is as an internal standard for the quantification of Chlorothalonil in various matrices, ensuring accuracy and precision in analytical measurements. This guide provides a comprehensive overview of this compound, its chemical properties, and its application in experimental settings.

Chemical Identity and Structure

This compound is structurally identical to its unlabeled counterpart, with the exception of the two carbon-13 atoms. The IUPAC name for Chlorothalonil is 2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile. The introduction of the carbon-13 isotopes results in a precise increase in the molecular weight of the compound, which allows for its differentiation from the native Chlorothalonil using mass spectrometry.

Chemical Structure:

The chemical structure of this compound is a tetrachlorinated benzene ring with two nitrile groups at positions 1 and 3. The two carbon-13 atoms are incorporated into the nitrile groups.

Isomeric SMILES: --INVALID-LINK--C1=C(C(=C(C(=C1Cl)Cl)Cl)[13C]#N)Cl

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound and its unlabeled analog is presented in the table below for easy comparison.

| Property | This compound | Chlorothalonil (unlabeled) |

| CAS Number | 2767332-24-9[1][2] | 1897-45-6[3][4] |

| Molecular Formula | C₆[¹³C]₂Cl₄N₂[2] | C₈Cl₄N₂[4] |

| Molecular Weight | 267.90 g/mol [2] | 265.91 g/mol [4][5] |

| Appearance | Colorless crystals or light gray powder[6] | Colorless crystals or light gray powder[6] |

| Melting Point | 252.1-253.6 °C[7] | 250-251 °C[3][4][5][6][8] |

| Boiling Point | Not available | 350 °C[4][5][8][9] |

| Vapor Pressure | 7.62 x 10⁻⁸ kPa (at 25 °C)[7] | 1.3 mPa (at 40 °C)[3] |

| Water Solubility | < 1 mg/L (at 25 °C)[7] | 0.6 mg/L (at 25 °C)[3] |

| Solubility in Organic Solvents | Soluble in acetone, dimethyl sulfoxide, cyclohexanone, and xylene[3] | Soluble in acetone, dimethyl sulfoxide, cyclohexanone, and xylene[3] |

| LogP (Octanol/Water Partition Coefficient) | 2.88 - 3.86[7] | 3.7 (at 25 °C) |

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods for the quantification of Chlorothalonil. Below are detailed methodologies for its use in sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Sample Preparation using Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental samples.

Methodology:

-

Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in acetonitrile) to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent, C18 sorbent, and anhydrous MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

-

Instrumental Analysis by GC-MS/MS

Instrumentation:

-

Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS).

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection Mode: Splitless injection.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp to 200 °C at 20 °C/min.

-

Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

-

MS/MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Chlorothalonil: Monitor specific precursor-to-product ion transitions (e.g., m/z 266 -> m/z 231).

-

This compound: Monitor the corresponding shifted transitions (e.g., m/z 268 -> m/z 233).

-

-

Instrumental Analysis by LC-MS/MS

Instrumentation:

-

Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

-

Column: A C18 reversed-phase column, such as a Zorbax SB-Aq (4.6 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A suitable gradient to separate Chlorothalonil from matrix interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Ion Source Parameters: Optimized for Chlorothalonil.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Chlorothalonil: Monitor specific precursor-to-product ion transitions.

-

This compound: Monitor the corresponding shifted transitions.

-

-

Visualizations

Analytical Workflow for Chlorothalonil Quantification

The following diagram illustrates the typical workflow for the quantification of Chlorothalonil in a sample using this compound as an internal standard.

Caption: Analytical workflow for Chlorothalonil quantification using an internal standard.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential technical information on this compound, facilitating its effective use in analytical and research applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. EXTOXNET PIP - CHLOROTHALONIL [extoxnet.orst.edu]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chlorothalonil [stenutz.eu]

- 6. CHLOROTHALONIL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Buy this compound [smolecule.com]

- 8. chembk.com [chembk.com]

- 9. ICSC 0134 - CHLOROTHALONIL [inchem.org]

Chlorothalonil-13C2 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chlorothalonil-13C2, an isotopically labeled variant of the broad-spectrum fungicide, chlorothalonil. This document details its chemical properties, analytical methodologies, and known biological interactions, including its metabolic pathways and effects on cellular signaling. The information is intended to support research and development activities requiring precise tracking and quantification of chlorothalonil.

Core Chemical and Physical Data

This compound is a stable isotope-labeled form of chlorothalonil, where two carbon-12 atoms are replaced with carbon-13 atoms. This labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

| Property | Value | Reference |

| CAS Number | 2767332-24-9 | --INVALID-LINK-- |

| Molecular Formula | C₆¹³C₂Cl₄N₂ | --INVALID-LINK-- |

| Molecular Weight | 267.90 g/mol | --INVALID-LINK-- |

| Unlabeled CAS Number | 1897-45-6 | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

Toxicological Data

The toxicological profile of the parent compound, chlorothalonil, is well-characterized and provides a basis for handling and risk assessment of its isotopically labeled counterpart.

| Endpoint | Value | Species | Reference |

| Oral LD₅₀ | >10,000 mg/kg | Rat | --INVALID-LINK-- |

| Dermal LD₅₀ | >10,000 mg/kg | Albino Rabbit | --INVALID-LINK-- |

| Inhalation LC₅₀ (4h) | 0.094 mg/L | Rat | --INVALID-LINK-- |

Experimental Protocols

The following are detailed methodologies for the extraction and analysis of chlorothalonil from various matrices. These protocols can be adapted for this compound by adjusting the mass-to-charge ratios in mass spectrometry detection to account for the isotopic labeling.

Modified QuEChERS Method for Fruits and Vegetables

This method is designed for the extraction of chlorothalonil from challenging matrices such as fruits and vegetables, particularly those with high sulfur content.

1. Sample Preparation and Extraction:

-

Weigh 10 g of a homogenized, frozen sample into a 50 mL centrifuge tube.

-

Acidify the sample by adding 100 µL of concentrated sulfuric acid to achieve a pH of approximately 1.[1][2]

-

Add 10 mL of acetonitrile.

-

If used as an internal standard, add a known volume of this compound standard solution.

-

Close the tube and shake it vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

-

Centrifuge the tube.

2. Determinative Analysis:

-

The supernatant can be directly analyzed by GC-MSD or LC-MS/MS.[1][2] No dispersive solid-phase extraction (d-SPE) cleanup is performed to prevent losses of chlorothalonil.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

This method is suitable for the quantification of chlorothalonil in various food matrices.

1. Sample Extraction and Cleanup:

-

Extract the sample with acetone in the presence of a 0.1 M EDTA sodium salt solution.[3]

-

Perform a cleanup step using solid-phase extraction (SPE) with OASIS HLB cartridges.[3]

-

Add an internal standard, such as isotope-labeled hexachlorobenzene (HCB-¹³C₆), to the SPE extracts before analysis to correct for instrumental variations.[3]

2. GC-MS/MS Conditions:

-

Injector: Programmed Temperature Vaporization (PTV)

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Carrier Gas: Helium

-

Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 30°C/minute to 220°C.[1]

-

Injection Mode: Solvent vent

-

Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor and product ions will be shifted by +2 m/z compared to the unlabeled compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method is applicable for the analysis of chlorothalonil and its metabolites in various environmental and biological samples.

1. Sample Preparation:

-

Follow the Modified QuEChERS protocol for extraction.

2. LC-MS/MS Conditions:

-

Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1x100 mm)[1]

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of acetic or formic acid.[1]

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.[1][4] In the APCI source, chlorothalonil can undergo hydrolytic dechlorination to form 4-hydroxy-chlorothalonil.[1][2]

-

Detection: Mass spectrometry in MRM mode. The transitions for this compound will be adjusted for the mass increase.

Biological Interactions and Signaling Pathways

Chlorothalonil is known to interact with several biological pathways, primarily through its reaction with sulfhydryl groups of amino acids and peptides.

Glutathione Conjugation

The primary metabolic pathway for chlorothalonil in biological systems is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[5][6] This process is a key detoxification mechanism, leading to the formation of mono-, di-, and triglutathione conjugates of chlorothalonil.[5]

Caption: Glutathione conjugation pathway of chlorothalonil.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Chlorothalonil is a known inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). It reacts with the sulfhydryl group of the cysteine residue in the active site of the enzyme, leading to its inactivation. This inhibition disrupts glycolysis, a critical pathway for energy production in fungal cells.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. EURL | Single Residue Methods | Modified QuEChERS for the Analysis of Chlorothalonil [eurl-pesticides.eu]

- 3. A robust GC-MS/MS method for the determination of chlorothalonil in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Chlorothalonil - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis and Isotopic Labeling of Chlorothalonil-¹³C₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and isotopic labeling of Chlorothalonil-¹³C₂, a critical internal standard for metabolism, environmental fate, and toxicology studies of the broad-spectrum fungicide, Chlorothalonil. This document provides detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathway and experimental workflow.

Introduction

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a widely used non-systemic fungicide.[1][2] To facilitate highly accurate and sensitive quantification in complex matrices, stable isotope-labeled internal standards are indispensable. Chlorothalonil-¹³C₂, labeled with two carbon-13 isotopes in the nitrile groups, serves this purpose, enabling precise analysis by mass spectrometry.[3][4][5] This guide outlines a plausible and robust synthetic route for the preparation of Chlorothalonil-¹³C₂.

The synthesis is conceptualized as a two-step process:

-

Synthesis of Isophthalonitrile-1,3-¹³C₂: Introduction of the ¹³C-labeled nitrile groups onto an aromatic backbone.

-

Chlorination of Isophthalonitrile-1,3-¹³C₂: Perchlorination of the labeled intermediate to yield the final product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of Chlorothalonil-¹³C₂.

Table 1: Properties of Key Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Labeled Molar Mass ( g/mol ) |

| 1,3-Diaminobenzene | C₆H₈N₂ | 108.14 | N/A |

| Copper(I) Cyanide-¹³C | Cu¹³CN | 90.56 | 90.56 |

| Isophthalonitrile-¹³C₂ | C₆H₄(¹³CN)₂ | 128.13 | 130.13 |

| Chlorine | Cl₂ | 70.90 | N/A |

| Chlorothalonil-¹³C₂ | C₆Cl₄(¹³CN)₂ | 265.90 | 267.90 |

Table 2: Expected Yields and Isotopic Enrichment

| Reaction Step | Product | Theoretical Yield (%) | Expected Isotopic Enrichment (%) |

| Sandmeyer Cyanation | Isophthalonitrile-1,3-¹³C₂ | 75-85 | >98 |

| Direct Chlorination | Chlorothalonil-¹³C₂ | 80-90 | >98 |

Experimental Protocols

Synthesis of Isophthalonitrile-1,3-¹³C₂ via Sandmeyer Reaction

This protocol describes the diazotization of 1,3-diaminobenzene followed by cyanation using ¹³C-labeled copper(I) cyanide.

Materials:

-

1,3-Diaminobenzene

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide-¹³C (Cu¹³CN)

-

Sodium cyanide-¹³C (Na¹³CN)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1,3-diaminobenzene in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis-diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide-¹³C and sodium cyanide-¹³C in water.

-

Slowly add the cold bis-diazonium salt solution to the copper(I) cyanide-¹³C solution with vigorous stirring. An evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours to drive the reaction to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with sodium carbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure Isophthalonitrile-1,3-¹³C₂.

-

Synthesis of Chlorothalonil-¹³C₂ via Direct Chlorination

This protocol details the direct chlorination of the ¹³C-labeled isophthalonitrile intermediate.

Materials:

-

Isophthalonitrile-1,3-¹³C₂

-

Chlorosulfonic acid (ClSO₃H)

-

Iodine (I₂), catalyst

-

Chlorine gas (Cl₂)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Toluene

Procedure:

-

Reaction Setup:

-

In a reaction vessel suitable for chlorination, equipped with a gas inlet, a condenser, and a mechanical stirrer, place Isophthalonitrile-1,3-¹³C₂ and chlorosulfonic acid.

-

Add a catalytic amount of iodine.

-

-

Chlorination:

-

Heat the mixture to 100-120 °C.

-

Bubble chlorine gas through the reaction mixture at a controlled rate.

-

Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed and the desired level of chlorination is achieved.

-

-

Work-up and Purification:

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Filter the resulting precipitate and wash thoroughly with water until the washings are neutral.

-

Wash the crude product with a dilute solution of sodium bisulfite to remove any residual iodine.

-

Recrystallize the crude Chlorothalonil-¹³C₂ from toluene to yield the purified product.

-

Visualization of Pathways and Workflows

Synthesis Pathway of Chlorothalonil-¹³C₂

Caption: Synthetic pathway for Chlorothalonil-¹³C₂.

Experimental Workflow

Caption: General experimental workflow.

References

- 1. Chlorothalonil - Wikipedia [en.wikipedia.org]

- 2. Chlorothalonil (Ref: DS 2787) [sitem.herts.ac.uk]

- 3. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Chlorothalonil-13C2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Chlorothalonil-13C2, an isotopically labeled variant of the broad-spectrum fungicide, chlorothalonil. This document is intended to serve as a key resource for researchers and scientists engaged in drug development, metabolism, and environmental fate studies.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in biological and environmental systems. The isotopic labeling with two carbon-13 atoms results in a precise mass increase compared to the unlabeled parent compound, facilitating its use in tracer studies.[1]

Table 1: General and Molecular Properties

| Property | Value |

| Chemical Name | 2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile-1,3-13C2 |

| Molecular Formula | C₆[¹³C]₂Cl₄N₂ |

| Molecular Weight | 267.92 g/mol [1] |

| Appearance | White crystalline solid[1] |

| CAS Number | 2767332-24-9 |

| Unlabeled CAS Number | 1897-45-6[1] |

Table 2: Thermal and Physical Properties

| Property | Value |

| Melting Point | 252.1 - 253.6 °C[1] |

| Boiling Point | 350 °C (at 760 mmHg) |

| Density | 1.735 g/cm³[1] |

| Vapor Pressure | 7.62 x 10⁻⁸ kPa (at 25 °C)[1] |

Table 3: Solubility and Partitioning Behavior

| Property | Value |

| Water Solubility | < 1 mg/L (at 25 °C)[1] |

| Solubility in Organic Solvents | - Excellent: N,N-dimethylacetamide, tetrahydrofuran[1]- Optimal for GC-MS: Acetonitrile, ethyl acetate[1]- Moderate: Acetone, cyclohexane[1] |

| Octanol-Water Partition Coefficient (LogP) | 2.88 - 3.86[1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on established methods for organic compounds and can be adapted for this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which the crystalline solid transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Water Solubility Determination (Shake-Flask Method)

This protocol determines the maximum concentration of this compound that can dissolve in water at a specific temperature.

Apparatus:

-

Erlenmeyer flasks with stoppers

-

Constant temperature water bath with a shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation: An excess amount of this compound is added to a series of flasks containing a known volume of deionized water.

-

Equilibration: The flasks are sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the flasks are removed from the shaker and allowed to stand to let undissolved solid settle. An aliquot of the aqueous phase is then carefully removed and centrifuged to separate any suspended particles.

-

Analysis: The concentration of this compound in the clear aqueous supernatant is quantified using a suitable analytical method such as HPLC or GC-MS.

-

Replicate Analysis: The procedure is repeated multiple times to ensure the reproducibility of the results.

Octanol-Water Partition Coefficient (LogP) Determination

The LogP value is a measure of a compound's hydrophobicity and is determined by its partitioning between n-octanol and water. The shake-flask method is a common approach.

Apparatus:

-

Separatory funnels

-

Mechanical shaker

-

pH meter

-

Analytical instrumentation (HPLC or GC-MS)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Test Solution Preparation: A known amount of this compound is dissolved in either the water-saturated n-octanol or the octanol-saturated water.

-

Partitioning: A measured volume of the test solution and the other phase are combined in a separatory funnel. The funnel is shaken for a set period to allow for partitioning equilibrium to be established.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. The aqueous and octanolic phases are then carefully collected.

-

Concentration Analysis: The concentration of this compound in each phase is determined using an appropriate analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Signaling Pathways and Molecular Interactions

Chlorothalonil is known to interact with biological systems through several mechanisms. The following diagrams illustrate two key pathways: glutathione conjugation and disruption of estrogen receptor signaling.

Caption: Glutathione conjugation pathway of this compound.

Caption: Disruption of Estrogen Receptor signaling by Chlorothalonil.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Chlorothalonil-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic fungicide widely used in agriculture to protect crops from fungal diseases.[1] Its isotopically labeled counterpart, Chlorothalonil-13C2, serves as an invaluable tool in environmental fate, metabolism, and residue analysis studies, allowing for precise tracking and quantification.[2] While the isotopic label does not alter the chemical reactivity, understanding the stability and degradation of this molecule is paramount for accurate experimental design and data interpretation. This technical guide provides a comprehensive overview of the stability of this compound and its degradation pathways under various environmental conditions.

Chemical Stability of this compound

This compound is a white crystalline solid with a melting point ranging from 252.1 to 253.6°C.[2] It exhibits excellent thermal stability, with decomposition commencing at temperatures exceeding 350°C.[2] The carbon-13 isotopic label is stable and does not participate in chemical reactions, ensuring its utility as a tracer. The stability of chlorothalonil is significantly influenced by pH. It is stable in neutral and acidic aqueous solutions but undergoes hydrolysis under basic conditions (pH 9).[1][3]

Degradation Pathways of this compound

The degradation of this compound proceeds through three primary pathways: hydrolysis, photolysis, and microbial degradation. These pathways can occur independently or concurrently, leading to a variety of degradation products.

Hydrolysis

Hydrolysis is a significant degradation pathway for chlorothalonil, particularly in alkaline environments. The rate of hydrolysis is dependent on both pH and temperature, with faster degradation observed at higher pH and temperatures.[4] The primary hydrolysis product is 4-hydroxy-2,5,6-trichloroisophthalonitrile (also known as SDS-3701).[5] Under more forceful conditions, the nitrile groups can also be hydrolyzed to form amide and carboxylic acid functionalities.

Photolysis

Chlorothalonil can be degraded by sunlight in aqueous solutions and on plant surfaces.[6] Photodegradation is a major dissipation pathway and can be enhanced by the presence of natural photosensitizers.[6] The process primarily involves reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms.[7]

Microbial Degradation

Microbial activity in soil and water is a primary driver of chlorothalonil degradation.[5] Both bacteria and fungi contribute to its breakdown under both aerobic and anaerobic conditions.[8][9] A key metabolic process is the conjugation of chlorothalonil with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[10][11] This initial step is followed by further metabolism to various thiol-containing derivatives. Another microbial degradation pathway involves the hydrolytic dehalogenation of chlorothalonil to its 4-hydroxy metabolite, catalyzed by chlorothalonil hydrolytic dehalogenase.[12]

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation of chlorothalonil under various conditions. It is important to note that these studies were conducted with unlabeled chlorothalonil; however, the degradation kinetics are expected to be identical for this compound.

Table 1: Hydrolysis Half-life of Chlorothalonil in Aqueous Solutions

| pH | Temperature (°C) | Half-life | Reference |

| 4 | 25 | 722 hours | [4] |

| 7 | 25 | 481 hours | [4] |

| 9 | 25 | 121 hours | [4] |

| 4 | 35 | 482 hours | [4] |

| 7 | 35 | 368 hours | [4] |

| 9 | 35 | 86 hours | [4] |

| 4 | 45 | 325 hours | [4] |

| 7 | 45 | 251 hours | [4] |

| 9 | 45 | 51 hours | [4] |

| 9 | 22 | 38 days | [13] |

Table 2: Degradation of Chlorothalonil in Soil

| Soil Type | Condition | Half-life (days) | Reference |

| Sandy Loam | Field | < 1 - 3.5 | [14] |

| Clay Loam | Field | 9.79 | [15] |

| Sandy Loam | Field | 5.6 | [16] |

| Various | Laboratory | 4 - 40 | [3] |

| Loamy Sand | Laboratory | 19 - 30 | [17] |

Table 3: Formation of the Major Metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701)

| Condition | Matrix | % Formation | Time | Reference |

| pH 4, 120°C | Aqueous Buffer | 17.1% | 20 min | [13] |

| pH 6, 90°C | Aqueous Buffer | 5.3% | 20 min | [13] |

| pH 9 | Aqueous Buffer | 11.3% | 72 days | [17] |

Experimental Protocols

This section provides an overview of the methodologies for studying the degradation of this compound.

Hydrolysis Study

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.

Materials:

-

This compound standard

-

Sterile, buffered aqueous solutions (e.g., pH 4, 7, and 9)

-

Incubator/water bath with temperature control

-

Autosampler vials

-

LC-MS/MS or GC-MS system

Procedure:

-

Prepare sterile aqueous buffer solutions at the desired pH levels (e.g., pH 4, 7, and 9).[4]

-

Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

-

Spike the buffer solutions with the this compound stock solution to a known concentration.

-

Incubate the solutions in the dark at a constant temperature.[4]

-

Collect aliquots at predetermined time intervals.

-

Analyze the samples by a validated LC-MS/MS or GC-MS method to determine the concentration of remaining this compound and the formation of degradation products.

-

Calculate the half-life at each pH value using first-order kinetics.

Photolysis Study

Objective: To determine the rate of photolytic degradation of this compound in an aqueous solution.

Materials:

-

This compound standard

-

Quartz tubes

-

Photoreactor with a light source simulating sunlight (e.g., xenon arc lamp)[18]

-

Actinometer for light intensity measurement

-

LC-MS/MS or GC-MS system

Procedure:

-

Prepare an aqueous solution of this compound in quartz tubes.

-

Place the tubes in a photoreactor with a controlled light source and temperature.

-

Expose the samples to continuous irradiation.

-

Wrap control samples in aluminum foil to serve as dark controls.

-

Collect samples at various time points.

-

Analyze the samples to measure the concentration of this compound.

-

Determine the photodegradation rate and quantum yield.

Soil Microbial Degradation Study

Objective: To evaluate the rate and pathway of this compound degradation in soil under controlled laboratory conditions.

Materials:

-

This compound standard

-

Fresh soil samples, sieved

-

Sterilized soil (autoclaved) for control

-

Incubator

-

Extraction solvent (e.g., acidified acetone)[19]

-

Solid-phase extraction (SPE) cartridges for cleanup

-

LC-MS/MS or GC-MS system

Procedure:

-

Characterize the soil (pH, organic matter content, texture).

-

Treat the fresh soil with a known concentration of this compound.

-

Prepare a sterile control with autoclaved soil to differentiate between biotic and abiotic degradation.

-

Incubate the soil samples at a constant temperature and moisture content.[20]

-

Collect soil subsamples at specified intervals.

-

Extract this compound and its metabolites from the soil using an appropriate solvent.[19]

-

Clean up the extracts using SPE.

-

Analyze the extracts by LC-MS/MS or GC-MS to quantify the parent compound and its degradation products.

-

Determine the dissipation half-life in both sterile and non-sterile soil.

Conclusion

This technical guide has provided a detailed overview of the stability and degradation pathways of this compound. The compound is thermally stable but susceptible to degradation through hydrolysis (especially at high pH), photolysis, and microbial action. The primary degradation products include 4-hydroxy-2,5,6-trichloroisophthalonitrile and various glutathione and thiol conjugates. The provided experimental protocols offer a foundation for designing and conducting robust studies to investigate the environmental fate and metabolism of this important fungicide. A thorough understanding of these degradation processes is essential for accurate risk assessment and the development of effective environmental management strategies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. dialnet.unirioja.es [dialnet.unirioja.es]

- 3. Chlorothalonil (EHC 183, 1996) [inchem.org]

- 4. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. Chlorothalonil induces oxidative stress and reduces enzymatic activities of Na+/K+-ATPase and acetylcholinesterase in gill tissues of marine bivalves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoid-sensitized photolysis of chlorothalonil in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Glutathione-dependent biotransformation of the fungicide chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutathione S-transferase-mediated chlorothalonil metabolism in liver and gill subcellular fractions of channel catfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the biodegradation of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fao.org [fao.org]

- 14. Accumulation and decay of chlorothalonil and selected metabolites in surface soil following foliar application to peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ars.usda.gov [ars.usda.gov]

- 17. The influence of chlorothalonil on the activity of soil microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. fao.org [fao.org]

- 20. royalsocietypublishing.org [royalsocietypublishing.org]

Navigating the Environmental Journey of Chlorothalonil: A Technical Guide to its Fate and the Indispensable Role of Labeled Compounds

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the environmental fate of chlorothalonil, a broad-spectrum fungicide. It details the compound's degradation pathways in soil and water, summarizes key quantitative data, and outlines the experimental protocols critical for its environmental risk assessment. A central focus is placed on the use of labeled compounds, such as ¹⁴C-chlorothalonil, which are instrumental in elucidating the complex biotransformation and distribution of this fungicide in the ecosystem.

Introduction to Chlorothalonil

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a non-systemic fungicide widely used to control a variety of fungal diseases on agricultural crops and turf. Its extensive use necessitates a thorough understanding of its environmental persistence, mobility, and transformation to ensure minimal ecological impact. Environmental fate studies are crucial for determining how chlorothalonil behaves in different environmental compartments—soil, water, and air—and for identifying its degradation products, some of which may be more persistent or mobile than the parent compound.

The use of isotopically labeled compounds, particularly with Carbon-14 (¹⁴C), is a cornerstone of modern environmental fate research.[1][2] These labeled molecules act as tracers, allowing scientists to meticulously track the substance's movement, degradation, and the formation of metabolites and non-extractable residues, ensuring a comprehensive mass balance.[1]

Environmental Fate and Degradation Pathways

Chlorothalonil is known to be relatively immobile in soil but can be subject to various degradation processes, including microbial degradation, hydrolysis, and photolysis.[3]

Fate in Soil

In the soil environment, chlorothalonil's fate is primarily governed by microbial degradation under both aerobic and anaerobic conditions. It exhibits strong sorption to soil and sediment, which limits its potential for leaching into groundwater.[3] However, its degradation can lead to the formation of several metabolites. The primary degradation pathway in soil involves the hydroxylation of a chlorine atom to form 4-hydroxy-2,5,6-trichloroisophthalonitrile (DAC-3701), a major and more persistent metabolite.[3] Further degradation can occur through the hydrolysis of the nitrile groups.

// Nodes Chlorothalonil [label="Chlorothalonil", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolite1 [label="4-hydroxy-2,5,6-trichloro-\nisophthalonitrile\n(DAC-3701)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolite2 [label="1,3-dicarbamoyl-2,4,5,6-\ntetrachlorobenzene", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolite3 [label="Bound Residues", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mineralization [label="CO₂", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Chlorothalonil -> Metabolite1 [label="Aerobic/Anaerobic\nMicrobial Degradation", color="#202124"]; Chlorothalonil -> Metabolite2 [label="Hydrolysis of\nNitrile Groups", color="#202124"]; Metabolite1 -> Metabolite3 [label="Sequestration", color="#202124"]; Metabolite2 -> Metabolite3 [label="Sequestration", color="#202124"]; Chlorothalonil -> Metabolite3 [label="Adsorption", color="#202124"]; Metabolite1 -> Mineralization [label="Further Degradation", color="#202124"]; } caption: "Simplified degradation pathway of chlorothalonil in soil."

Fate in Aquatic Systems

In water, the degradation of chlorothalonil is influenced by pH and sunlight. While stable to hydrolysis under acidic and neutral conditions, it undergoes hydrolysis under basic conditions.[3] Photolysis, or degradation by sunlight, is a significant dissipation pathway in aquatic environments.[3] This process can be enhanced by natural photosensitizers present in the water.[3]

Quantitative Data on Environmental Fate

The persistence of a compound in the environment is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize the reported DT₅₀ values for chlorothalonil in soil and aquatic systems under various conditions.

Table 1: Dissipation Half-Life (DT₅₀) of Chlorothalonil in Soil

| Soil Type | Condition | Temperature (°C) | DT₅₀ (days) |

| Various | Aerobic | 20 | 0.3 - 87 |

| Various | Field | Not Specified | 18 - 70 |

| Sandy Loam | Aerobic | 25 | 1 - 16 |

| Silt Loam | Aerobic | 25 | 8 - 31 |

| Peat Loam | Aerobic | 25 | 7 - 16 |

Table 2: Dissipation Half-Life (DT₅₀) of Chlorothalonil in Aquatic Systems

| System | Condition | pH | Temperature (°C) | DT₅₀ |

| Aqueous Solution | Hydrolysis | 5 | Not Specified | Stable |

| Aqueous Solution | Hydrolysis | 7 | Not Specified | Stable |

| Aqueous Solution | Hydrolysis | 9 | 25 | 38 days |

| Water/Sediment | Not Specified | Not Specified | Not Specified | < 2 hours |

| Aqueous Solution | Photolysis | 7 | 25 | 1.1 days |

| Natural Waters | Photolysis | Not Specified | Not Specified | 0.21 - 0.76 days |

The Role of Labeled Compounds in Environmental Fate Studies

The use of ¹⁴C-labeled chlorothalonil is essential for accurately determining its environmental fate.[1] By incorporating a radioactive ¹⁴C atom into the chlorothalonil molecule, researchers can trace its path through complex environmental matrices.

Key advantages of using ¹⁴C-labeled compounds include:

-

Mass Balance: It allows for a complete accounting of the applied radioactivity, ensuring that all fractions—parent compound, metabolites, mineralized products (¹⁴CO₂), and bound residues—are quantified.[4]

-

Metabolite Identification: The radioactive tag helps in the detection and isolation of unknown metabolites, which can then be identified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Pathway Elucidation: By tracking the appearance and disappearance of radiolabeled substances over time, a clear picture of the degradation pathway can be constructed.

-

Quantification of Bound Residues: It enables the measurement of non-extractable residues that are bound to soil or sediment particles, which would otherwise be undetectable.

// Nodes start [label="Application of\n¹⁴C-Chlorothalonil\nto Test System\n(Soil/Water)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubation under\nControlled Conditions\n(e.g., Temp, Light, Moisture)", fillcolor="#FBBC05", fontcolor="#202124"]; sampling [label="Time-course Sampling", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Extraction of\n¹⁴C-Residues", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analysis (LSC, HPLC,\nLC-MS, GC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Interpretation:\n- Degradation Kinetics (DT₅₀)\n- Mass Balance\n- Metabolite ID\n- Pathway Elucidation", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; volatiles [label="Trapping of Volatiles\n(e.g., ¹⁴CO₂)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> incubation [color="#202124"]; incubation -> sampling [color="#202124"]; incubation -> volatiles [label="Volatilization", color="#202124"]; sampling -> extraction [color="#202124"]; extraction -> analysis [color="#202124"]; volatiles -> analysis [label="Quantification", color="#202124"]; analysis -> data [color="#202124"]; } caption: "Experimental workflow for a typical environmental fate study."

Experimental Protocols

Environmental fate studies for pesticides like chlorothalonil are typically conducted following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study aims to determine the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.

-

Test System: Samples of fresh soil (typically 50-200g) are placed in incubation flasks.[4] For aerobic conditions, the flasks are continuously purged with air. For anaerobic conditions, the soil is flooded with water and purged with an inert gas like nitrogen after an initial aerobic phase.

-

Application: ¹⁴C-labeled chlorothalonil is applied to the soil surface at a rate relevant to its agricultural use.[4]

-

Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20°C) for up to 120 days.[5][6]

-

Sampling and Analysis: At specified intervals, duplicate flasks are removed. The soil is extracted with appropriate solvents, and the extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent compound and metabolites. Volatile organic compounds and ¹⁴CO₂ are trapped and quantified.

-

Data Evaluation: The decline of the parent compound is used to calculate the DT₅₀. A mass balance is performed at each sampling point to account for all applied radioactivity.

Hydrolysis as a Function of pH (OECD 111)

This study evaluates the abiotic degradation of chlorothalonil in water at different pH levels.

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.[7]

-

Application: ¹⁴C-labeled chlorothalonil is added to the buffer solutions at a concentration not exceeding half its water solubility.[7]

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).[8] A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess stability.[9]

-

Sampling and Analysis: Aliquots of the solutions are taken at various time points and analyzed by HPLC to determine the concentration of chlorothalonil and any hydrolysis products.

-

Data Evaluation: The rate of hydrolysis is determined, and if significant degradation occurs, the DT₅₀ is calculated.

Phototransformation in Water (based on OECD 316)

This study determines the rate and pathway of chlorothalonil degradation in water due to sunlight.

-

Test System: Sterile, buffered aqueous solutions containing ¹⁴C-chlorothalonil are placed in quartz glass vessels (which allow UV light to pass through).[10]

-

Irradiation: The vessels are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature.[10] Dark controls are run in parallel to differentiate between photolytic and other degradation processes.[10]

-

Sampling and Analysis: Samples are collected at various intervals and analyzed by HPLC to quantify the parent compound and photoproducts.

-

Data Evaluation: The rate of phototransformation is determined, and the photolytic DT₅₀ is calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.

// Nodes Chlorothalonil [label="Chlorothalonil in Environment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Soil [label="Soil Compartment", fillcolor="#FBBC05", fontcolor="#202124"]; Water [label="Water Compartment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Air [label="Air Compartment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolites [label="Degradation\nMetabolites", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Chlorothalonil -> Soil [label="Deposition", color="#202124"]; Chlorothalonil -> Water [label="Runoff / Drift", color="#202124"]; Chlorothalonil -> Air [label="Volatilization", color="#202124"]; Soil -> Water [label="Runoff / Leaching", color="#202124"]; Water -> Soil [label="Sorption to Sediment", color="#202124"]; Soil -> Metabolites [label="Microbial Degradation", color="#202124"]; Water -> Metabolites [label="Hydrolysis /\nPhotolysis", color="#202124"]; } caption: "Interactions between chlorothalonil and environmental compartments."

Conclusion

Understanding the environmental fate of chlorothalonil is a complex but critical task for ensuring its safe and sustainable use in agriculture. The degradation of chlorothalonil is a multifaceted process involving microbial action in the soil, as well as hydrolysis and photolysis in aquatic environments, leading to the formation of various metabolites. Rigorous experimental studies, guided by established protocols such as the OECD guidelines, are paramount for generating the data needed for comprehensive risk assessments. Central to these investigations is the use of ¹⁴C-labeled compounds, which provide an unparalleled level of accuracy and detail in tracking the fate of the fungicide and its transformation products. The data and methodologies presented in this guide serve as a vital resource for the scientific community dedicated to environmental stewardship and the development of safer agricultural practices.

References

- 1. 14C Radiolabeled Compounds Registration Studies | Selcia [selcia.com]

- 2. inis.iaea.org [inis.iaea.org]

- 3. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 9. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 10. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

An In-depth Technical Guide to Chlorothalonil Metabolism Studies Using Chlorothalonil-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of chlorothalonil and outlines a detailed experimental approach for conducting metabolism studies using ¹³C₂-labeled chlorothalonil. While specific studies utilizing Chlorothalonil-¹³C₂ are not prevalent in publicly accessible literature, this guide synthesizes established knowledge of chlorothalonil metabolism with state-of-the-art isotopic labeling techniques to propose a robust research framework.

Introduction to Chlorothalonil and its Metabolism

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum fungicide widely used in agriculture. Understanding its metabolic fate is crucial for assessing its toxicological profile and environmental impact. In mammals, the primary route of metabolism involves conjugation with glutathione (GSH), a key detoxification pathway.[1][2][3] This reaction is catalyzed by glutathione S-transferases (GSTs).[1][4] Subsequent enzymatic processing of the glutathione conjugates leads to the formation of various metabolites that are ultimately excreted. In the environment, such as in soil and water, chlorothalonil undergoes degradation to form distinct products, with 4-hydroxy-2,5,6-trichloroisophthalonitrile being a principal metabolite.[5][6][7]

The use of stable isotope-labeled compounds, such as Chlorothalonil-¹³C₂, offers a powerful tool for unequivocally tracing the metabolic fate of the parent compound and its derivatives. This approach allows for the precise identification and quantification of metabolites in complex biological matrices, overcoming challenges associated with background interference and enabling a deeper understanding of metabolic fluxes.

Known and Predicted Metabolites of Chlorothalonil

The following tables summarize the known metabolites of chlorothalonil from in vivo and in vitro studies, as well as the predicted metabolites that would be observed in a study using Chlorothalonil-¹³C₂.

Table 1: Known Chlorothalonil Metabolites in Mammalian Systems

| Metabolite Name | Chemical Formula | Pathway | Reference |

| 4-(Glutathion-S-yl)-2,5,6-trichloroisophthalonitrile | C₁₈H₁₆Cl₃N₅O₈S | Glutathione Conjugation | [1] |

| 4,6-bis(Glutathion-S-yl)-2,5-dichloroisophthalonitrile | C₂₈H₃₀Cl₂N₈O₁₄S₂ | Glutathione Conjugation | [1] |

| Tri-glutathione conjugate of chlorothalonil | Not specified | Glutathione Conjugation | [4] |

| 4,6-bis(N-acetyl-cystein-S-yl)-2,5-dichloroisophthalonitrile | C₁₈H₁₆Cl₂N₄O₈S₂ | Mercapturic Acid Pathway | [1] |

| Di- and trithiol-derived metabolites | Not specified | Thiol Conjugation | [2] |

Table 2: Known Chlorothalonil Degradation Products in the Environment

| Degradation Product Name | Chemical Formula | Environment | Reference |

| 4-hydroxy-2,5,6-trichloroisophthalonitrile | C₈HCl₃N₂O | Soil, Water | [5][6][7] |

| 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene | C₈H₄Cl₄N₂O₂ | Soil | [7] |

| 1-carbamoyl-3-cyano-4-hydroxy-2,5,6-trichlorobenzene | C₈H₂Cl₃N₂O₂ | Soil | [7] |

Table 3: Predicted ¹³C-Labeled Metabolites from a Chlorothalonil-¹³C₂ Study

| Predicted Metabolite Name | Predicted Chemical Formula | Expected Mass Shift (vs. unlabeled) |

| 4-(Glutathion-S-yl)-2,5,6-trichloro-[¹³C₂]-isophthalonitrile | C₁₆¹³C₂H₁₆Cl₃N₅O₈S | +2 Da |

| 4,6-bis(Glutathion-S-yl)-2,5-dichloro-[¹³C₂]-isophthalonitrile | C₂₆¹³C₂H₃₀Cl₂N₈O₁₄S₂ | +2 Da |

| 4,6-bis(N-acetyl-cystein-S-yl)-2,5-dichloro-[¹³C₂]-isophthalonitrile | C₁₆¹³C₂H₁₆Cl₂N₄O₈S₂ | +2 Da |

| 4-hydroxy-2,5,6-trichloro-[¹³C₂]-isophthalonitrile | C₆¹³C₂HCl₃N₂O | +2 Da |

Proposed Experimental Protocol for a Chlorothalonil-¹³C₂ Metabolism Study in a Rodent Model

This section outlines a detailed methodology for a comprehensive in vivo metabolism study of chlorothalonil using ¹³C₂-labeled material in a rat model.

Materials and Reagents

-

Test Substance: Chlorothalonil-¹³C₂ (specifically labeled at the two cyano carbons), with a purity of >98% and isotopic enrichment of >99%.

-

Vehicle: Corn oil or other suitable vehicle for oral administration.

-

Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.

-

Metabolic Cages: To allow for the separate collection of urine and feces.

-

Solvents: HPLC-grade acetonitrile, methanol, water, and formic acid.

-

Solid-Phase Extraction (SPE) Cartridges: For sample cleanup and enrichment.

-

Analytical Standards: Unlabeled chlorothalonil and its known metabolites.

Animal Dosing and Sample Collection

-

Acclimatization: Acclimate rats to metabolic cages for at least 48 hours prior to dosing.

-

Dosing: Administer a single oral gavage dose of Chlorothalonil-¹³C₂ in the selected vehicle. A low dose (e.g., 50 mg/kg) and a high dose (e.g., 200 mg/kg) group should be included to assess dose-dependent metabolism.[2] A control group receiving only the vehicle should also be included.

-

Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.

-

Blood Sampling: Collect blood samples via tail vein or cardiac puncture at selected time points to determine the pharmacokinetic profile of the parent compound and its metabolites.

-

Tissue Harvesting: At the end of the study, euthanize the animals and harvest key tissues (liver, kidneys, gastrointestinal tract) for residue analysis.

Sample Preparation and Metabolite Extraction

-

Urine:

-

Thaw frozen urine samples and centrifuge to remove any precipitate.

-

Perform solid-phase extraction (SPE) for cleanup and concentration of metabolites.

-

Elute the metabolites from the SPE cartridge and evaporate the solvent to dryness.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

-

Feces:

-

Homogenize fecal samples with a suitable extraction solvent (e.g., acetonitrile/water).

-

Centrifuge the homogenate and collect the supernatant.

-

Perform a liquid-liquid extraction or SPE for further cleanup.

-

Evaporate the solvent and reconstitute the residue for analysis.

-

-

Plasma and Tissues:

-

Homogenize tissue samples in an appropriate buffer.

-

Perform protein precipitation with a solvent like acetonitrile.

-

Centrifuge and collect the supernatant.

-

Proceed with SPE cleanup as described for urine.

-

Analytical Methodology: LC-MS/MS

-

Chromatography:

-

Column: A C18 reverse-phase column is suitable for separating chlorothalonil and its polar metabolites.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of metabolites.

-

Detection: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurements and to distinguish between ¹²C and ¹³C isotopic peaks.

-

Data Acquisition: Perform full scan MS to identify potential metabolites and tandem MS (MS/MS) to obtain structural information and confirm the identity of metabolites by comparing their fragmentation patterns with those of authentic standards.

-

Visualizations: Pathways and Workflows

Mammalian Metabolic Pathway of Chlorothalonil

Caption: Mammalian metabolic pathway of chlorothalonil via glutathione conjugation.

Experimental Workflow for ¹³C₂-Chlorothalonil Metabolism Study

Caption: Proposed experimental workflow for the metabolism study.

Conclusion

The proposed framework for a Chlorothalonil-¹³C₂ metabolism study provides a robust methodology for elucidating the complete metabolic fate of this important fungicide. By leveraging the power of stable isotope labeling in conjunction with high-resolution mass spectrometry, researchers can gain unprecedented insights into its biotransformation pathways, identify novel metabolites, and accurately quantify metabolic fluxes. This detailed understanding is essential for comprehensive risk assessment and for informing regulatory decisions. The data generated from such studies will be invaluable to researchers, scientists, and drug development professionals working in the fields of toxicology, environmental science, and agricultural chemistry.

References

- 1. Biotransformation of the fungicide chlorthalonil by glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Chlorothalonil - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Glutathione-dependent biotransformation of the fungicide chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accumulation and decay of chlorothalonil and selected metabolites in surface soil following foliar application to peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Analysis of Chlorothalonil in Environmental and Agricultural Matrices using Isotope Dilution GC-MS/MS with Chlorothalonil-¹³C₂ Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the fungicide chlorothalonil in complex matrices such as fruits, vegetables, and soil. The method utilizes Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with a stable isotope-labeled internal standard, Chlorothalonil-¹³C₂, for accurate and precise quantification. The use of an isotope-labeled internal standard that co-elutes with the native analyte provides superior compensation for matrix effects and variations in sample preparation and instrument response. This protocol is intended for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development.

Introduction

Chlorothalonil is a broad-spectrum, non-systemic fungicide widely used in agriculture to control fungal diseases on a variety of crops.[1] Due to its extensive use, there is a regulatory need for sensitive and reliable methods to monitor its residues in food and environmental samples. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of pesticide residues, offering high selectivity and sensitivity.

A significant challenge in quantitative analysis, especially in complex matrices, is the "matrix effect," which can cause ion suppression or enhancement, leading to inaccurate results. The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte of interest, is the most effective way to mitigate these effects.[2] This application note details a method employing Chlorothalonil-¹³C₂ as an internal standard for the isotope dilution analysis of chlorothalonil.

Experimental Protocols

Materials and Reagents

-

Standards: Chlorothalonil (analytical standard), Chlorothalonil-¹³C₂ (isotopically labeled internal standard)

-

Solvents: Acetonitrile, Acetone, Toluene (all pesticide residue grade)

-

Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)

-

Dispersive SPE (d-SPE): Primary Secondary Amine (PSA), C18

-

Water: Deionized water (18 MΩ·cm)

-

Sample Matrices: As required (e.g., spinach, tomato, soil)

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Chlorothalonil and Chlorothalonil-¹³C₂ into separate 10 mL volumetric flasks and dissolve in toluene.

-

Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with acetonitrile to prepare an intermediate mixed standard solution containing both Chlorothalonil and Chlorothalonil-¹³C₂.

-

Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10 g of fruit or vegetable puree, or 5 g of soil).

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water (for dry samples like soil) and 10 mL of acetonitrile.

-

Spike the sample with a known amount of Chlorothalonil-¹³C₂ internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.

-

Dispersive SPE Cleanup:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Analysis:

-

Centrifuge the d-SPE tube at high speed for 5 minutes.

-

Transfer the supernatant into a GC vial for analysis.

-

GC-MS/MS Instrumental Parameters

The following are typical starting parameters. Optimization may be required for different instruments.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | DB-5MS UI (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL, Splitless |

| Oven Program | Initial temp 70°C, hold for 1 min, ramp at 25°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | Agilent 7010B Triple Quadrupole MS or equivalent |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following MRM transitions are proposed for Chlorothalonil and its ¹³C₂-labeled internal standard. The transitions for the internal standard are theoretical and should be confirmed by direct infusion.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Chlorothalonil | 266 | 201 | 133 | 20 |

| 264 | 168 | - | 25 | |

| Chlorothalonil-¹³C₂ | 268 | 203 | 135 | 20 |

| 266 | 170 | - | 25 |

Data Presentation

The following tables summarize representative quantitative data for the analysis of chlorothalonil using GC-MS/MS. Disclaimer: This data is compiled from published studies that may have used different internal standards or methodologies and is provided for illustrative purposes.

Table 1: Method Performance Characteristics

| Parameter | Value | Reference |

| Linearity (R²) | > 0.99 | [3] |

| Limit of Detection (LOD) | 0.001 - 0.003 mg/kg | [4][5] |

| Limit of Quantification (LOQ) | 0.01 mg/kg | [4] |

Table 2: Recovery and Precision Data in Various Matrices

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Fruits & Vegetables | 0.01 | 77 - 110 | < 20 | [6] |

| 0.1 | 77 - 110 | < 20 | [6] | |

| Soil | 0.05 | 80 - 95 | Not Reported | [5] |

Visualizations

Caption: Workflow for the analysis of Chlorothalonil using GC-MS/MS with an internal standard.

Conclusion

The described GC-MS/MS method using Chlorothalonil-¹³C₂ as an internal standard provides a highly reliable and sensitive approach for the quantification of chlorothalonil in complex matrices. The isotope dilution technique effectively compensates for matrix-induced signal variations and procedural losses, ensuring high data quality. This methodology is well-suited for routine monitoring in food safety and environmental laboratories, as well as for supporting research in drug development where accurate quantification of small molecules is critical.

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A robust GC-MS/MS method for the determination of chlorothalonil in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Precision Quantification of Chlorothalonil Using Isotope Dilution Mass Spectrometry with Chlorothalonil-¹³C₂

Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring, food safety analysis, and toxicological studies.

Introduction

Chlorothalonil is a broad-spectrum, non-systemic fungicide widely used in agriculture to protect crops from fungal diseases.[1] Its prevalence necessitates highly accurate and reliable analytical methods for its quantification in various matrices to ensure environmental safety and regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte, in this case, Chlorothalonil-¹³C₂, as an internal standard at the beginning of the sample preparation process. Because the labeled standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies, matrix effects, and instrument variability. By measuring the ratio of the native analyte to the labeled standard, these potential sources of error are effectively nullified, leading to highly accurate quantification.

Principle of the Method

This method employs Chlorothalonil-¹³C₂ as an internal standard for the quantification of chlorothalonil by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A known quantity of Chlorothalonil-¹³C₂ is spiked into the sample prior to extraction. The sample is then subjected to a robust extraction and clean-up procedure, typically involving solvent extraction followed by Solid Phase Extraction (SPE). During analysis, the mass spectrometer selectively monitors specific precursor-to-product ion transitions for both the native chlorothalonil and the ¹³C₂-labeled internal standard. Quantification is achieved by calculating the ratio of the peak area of the native analyte to that of the internal standard and correlating this ratio to a calibration curve. This approach corrects for analyte loss during sample preparation and compensates for matrix-induced signal suppression or enhancement.

Experimental Protocols

Reagents and Materials

-

Solvents: HPLC-grade or equivalent acetonitrile, acetone, toluene, methanol, and water.

-

Reagents: Formic acid (reagent grade), concentrated sulfuric acid, and EDTA sodium salt.

-

Analytical Standards: Chlorothalonil (≥98% purity) and Chlorothalonil-¹³C₂ (isotopic purity ≥99%).

-

SPE Cartridges: C18 or polymeric reversed-phase cartridges (e.g., OASIS HLB).[2]

-

Laboratory Equipment: Standard volumetric glassware, analytical balance, centrifuges, vortex mixer, and sample concentrator (e.g., nitrogen evaporator).

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve Chlorothalonil and Chlorothalonil-¹³C₂ in toluene or methanol to prepare individual stock solutions. Store at 4°C in amber vials.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Chlorothalonil stock solution with a suitable solvent (e.g., acetonitrile/water). A typical calibration range is 0.2 to 20 ng/mL.

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the Chlorothalonil-¹³C₂ stock solution to the desired concentration for spiking into samples.

Sample Preparation (General Protocol for Fruits/Vegetables)

This protocol is a general guideline and may require optimization for specific matrices. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is often effective.

-

Homogenization: Weigh 10 g of a homogenized, frozen sample into a 50 mL centrifuge tube.

-

Acidification & Spiking: Add 100 µL of concentrated sulfuric acid to adjust the pH to ~1.[3] Spike the sample with a known volume (e.g., 100 µL) of the Chlorothalonil-¹³C₂ internal standard solution.

-

Extraction: Add 10 mL of acetonitrile, cap the tube, and shake vigorously for 1 minute.[3] For certain matrices, using acetone in the presence of 0.1 M EDTA can minimize degradation.[2]

-

Partitioning (if required): Add partitioning salts (e.g., MgSO₄, NaCl), shake, and centrifuge.

-

Solid Phase Extraction (SPE) Clean-up: a. Take a 1-2 mL aliquot of the supernatant and dilute it with water. b. Condition an SPE cartridge (e.g., OASIS HLB) with methanol followed by water. c. Load the diluted extract onto the cartridge. d. Wash the cartridge with a low-organic-content solvent to remove interferences. e. Elute the analytes with an appropriate volume of acetonitrile or acetone.

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile-phase-compatible solvent (e.g., 1 mL of 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

-

LC System: HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient starts at 30% B, increases to 90% B over 3 minutes, holds for 3 minutes, and then re-equilibrates.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 2-5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is recommended for optimal sensitivity.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Optimized LC-MS/MS Parameters for Chlorothalonil and Chlorothalonil-¹³C₂

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ionization Mode |

| Chlorothalonil (Quantifier) | 245.0 | 182.0 | 100 | -40 | Negative APCI |

| Chlorothalonil (Qualifier) | 247.0 | 175.0 | 50 | -36 | Negative APCI |

| Chlorothalonil-¹³C₂ (IS) | 247.0 | 184.0 | 100 | -42 | Negative APCI |

Note: In the APCI source under negative mode, chlorothalonil can undergo in-source conversion to a 4-hydroxy-chlorothalonil-like ion, which serves as the precursor ion [M-Cl+O]⁻. The ¹³C₂-labeled standard follows the same fragmentation pathway.[3][4]

Table 2: Typical Method Performance Characteristics

| Parameter | Result |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Linearity (R²) | >0.995 |

| Recovery | 77% - 110%[2] |

| Precision (RSD%) | < 15% |

Visualizations

Caption: Experimental workflow for chlorothalonil analysis.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The use of Chlorothalonil-¹³C₂ as an internal standard in an isotope dilution LC-MS/MS method provides a highly robust, accurate, and precise technique for the quantification of chlorothalonil. This approach effectively mitigates matrix interferences and corrects for procedural losses, making it the gold standard for analyzing complex samples such as food, soil, and water. The detailed protocol herein serves as a comprehensive guide for laboratories seeking to implement a reliable method for monitoring chlorothalonil residues.

References

Application Note: Quantitative Analysis of Chlorothalonil and its Metabolites in Environmental and Food Matrices using a Stable Isotope Dilution LC-MS/MS Method

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of the fungicide chlorothalonil and its key metabolites, including 4-hydroxy-chlorothalonil (SDS-3701), R471811, and R417888, in various matrices such as fruits, vegetables, and water. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Chlorothalonil-¹³C₂, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The sample preparation employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure to achieve satisfactory analyte recovery. This method provides a reliable analytical tool for researchers, regulatory bodies, and food safety professionals for monitoring chlorothalonil residues.

Introduction